Tracheloside

概要

説明

Tracheloside is a naturally occurring lignan glycoside found in various plants, including Trachelospermum jasminoides and Carthamus tinctorius. It is known for its diverse biological activities, including anti-estrogenic, anti-inflammatory, and wound-healing properties .

準備方法

Synthetic Routes and Reaction Conditions: Tracheloside can be extracted from plant sources using various methods. Common extraction techniques include solvent extraction, enzymatic hydrolysis, and supercritical fluid extraction . For instance, the extraction from safflower seeds involves crushing the seed meal, followed by ethanol extraction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Tracheloside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Hydrolysis: Enzymatic hydrolysis using specific glycosidases can break down this compound into its aglycone and sugar components.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

科学的研究の応用

Anti-Cancer Properties

Tracheloside has been extensively studied for its anti-cancer effects, particularly against colorectal cancer (CRC). Research indicates that TCS can inhibit the proliferation of CRC cells and induce apoptosis through mitochondrial pathways. Key findings from a study demonstrated:

- Cell Proliferation Inhibition : TCS significantly reduced the viability of CRC cell lines, including CT26 and SW480, leading to cell cycle arrest by upregulating p16 and downregulating cyclin D1 and CDK4 .

- Apoptotic Mechanisms : TCS treatment resulted in the activation of apoptosis through the regulation of Bcl-2 family proteins, promoting a shift towards pro-apoptotic factors .

- Metastasis Inhibition : In vivo studies showed that TCS inhibited lung metastasis of CT26 cells in mouse models, suggesting its potential as a therapeutic agent for metastatic CRC .

Wound Healing

This compound has also been shown to promote keratinocyte proliferation, which is crucial for wound healing. A study highlighted several key aspects:

- Enhanced Cell Growth : TCS increased the proliferation of HaCaT cells (human keratinocyte cell line) by over 40% compared to control groups .

- Wound Healing Efficacy : An in vitro scratch assay revealed that TCS treatment resulted in more than a two-fold increase in healing activity after 24 hours, outperforming allantoin, a well-known wound healing agent .

- Mechanistic Insights : The promotion of wound healing by TCS was linked to the phosphorylation of ERK1/2, indicating its role in cell signaling pathways associated with tissue repair .

Other Therapeutic Applications

Beyond cancer and wound healing, this compound may have broader applications due to its antioxidant properties and potential effects on other health conditions:

- Oxidative Stress Reduction : As a phenolic compound, TCS exhibits antioxidant activity that can combat oxidative stress-related diseases. This property is essential in managing conditions such as cardiovascular diseases and diabetes .

- Potential in Skin Disorders : Given its ability to enhance keratinocyte proliferation, TCS may be beneficial in treating skin disorders where cell migration and proliferation are disrupted.

Summary Table of this compound Applications

Case Study 1: Colorectal Cancer

A study investigated the effects of this compound on colorectal cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The research concluded that this compound could serve as a novel therapeutic agent against CRC due to its ability to modulate critical signaling pathways involved in cancer progression .

Case Study 2: Wound Healing

In another study focusing on skin regeneration, this compound was applied to human keratinocyte cultures. The results showed enhanced proliferation rates and improved wound closure times compared to controls. This suggests that TCS could be developed into a therapeutic agent for enhancing wound healing processes .

作用機序

トラケロシドは、様々な分子機構を通じてその効果を発揮します。

抗エストロゲン活性: タモキシフェンと同様に、イスヒカワ細胞におけるエストロゲン誘導性アルカリホスファターゼ活性を阻害します.

細胞シグナル伝達経路: トラケロシドはERK1/2経路を活性化し、ケラチノサイトの増殖と創傷治癒を促進します.

酸化ストレスと炎症: 酸化ストレスと炎症に関与する細胞シグナル伝達経路を調節し、治療の可能性に貢献します.

類似化合物との比較

トラケロシドは、アルクチンやマタイレシノールなど、他のリグナン配糖体と構造的に類似しています。 特に、その特異的な抗エストロゲンおよび創傷治癒特性が特徴です .

類似化合物:

アルクチン: オオバナオケラ(ゴボウ)に含まれ、抗炎症および抗がん特性で知られています。

マタイレシノール: 様々な植物に含まれ、抗酸化および抗がん活性で知られています.

トラケロシドは、その特異的な分子標的と経路により、研究と産業の両方の用途において貴重な化合物となっています。

特性

IUPAC Name |

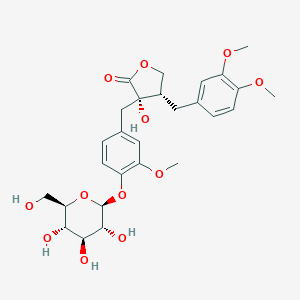

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYAMIUSVGPFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33464-71-0 | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 170 °C | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tracheloside?

A1: this compound has a molecular formula of C27H34O12 and a molecular weight of 550.55 g/mol. [, ]

Q2: What kind of spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including 1H and 13C NMR, mass spectrometry (MS), and UV spectroscopy. These techniques help elucidate the structure and identify key functional groups present in the molecule. [, , , ]

Q3: How is this compound metabolized in the body?

A3: this compound is metabolized in the gastrointestinal tract, primarily by the gut microbiota. It undergoes hydrolysis to form its aglycone, trachelogenin, which can be further metabolized into mammalian lignans like enterolactone and enterodiol. [, , ]

Q4: Has the serum concentration of this compound been studied in animal models?

A4: Yes, studies in rats have investigated the serum concentration of this compound and its metabolites after oral administration. While this compound itself is not detected in serum, its metabolite trachelogenin appears in the bloodstream, suggesting further metabolism in the liver. []

Q5: Are there any known drug-metabolizing enzyme interactions with this compound?

A5: Research suggests that this compound metabolites, particularly the catechol-containing metabolite 2, can be methylated by catechol-O-methyltransferase (COMT) in the liver. This highlights potential interaction with drug-metabolizing enzymes. []

Q6: What is the anti-estrogenic activity of this compound?

A6: this compound exhibits anti-estrogenic activity by significantly decreasing the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme, in cultured Ishikawa cells. This inhibitory effect was comparable to that of tamoxifen. []

Q7: Does this compound demonstrate anti-cancer effects?

A7: Studies have shown that this compound inhibits the proliferation and metastasis of colorectal cancer cells both in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, suggesting potential as a therapeutic agent. []

Q8: What are the effects of this compound on wound healing?

A8: this compound significantly promotes keratinocyte proliferation and accelerates wound healing in vitro, surpassing the healing activity of allantoin. This effect is mediated by the phosphorylation of ERK1/2 signaling pathways. []

Q9: Does this compound offer protection against osteoporosis?

A9: Research in a zebrafish model of osteoporosis showed that this compound, along with its aglycone trachelogenin, exhibited significant anti-osteoporosis effects. These compounds upregulated the expression of osteogenic genes, indicating their potential in promoting bone health. []

Q10: What is the effect of this compound on intestinal barrier function?

A10: this compound, particularly its aglycone trachelogenin, has been shown to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin permeation across intestinal epithelial cell monolayers. This effect is linked to the enhancement of tight junction protein occludin. []

Q11: Is there any information available regarding the toxicity of this compound?

A11: While studies have focused on the therapeutic potential of this compound, information regarding its toxicity and long-term effects remains limited. Further research is needed to establish a comprehensive safety profile.

Q12: What analytical techniques are commonly employed for the quantification of this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors such as UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD) are commonly employed for the quantitative analysis of this compound in plant extracts and biological samples. [, , , ]

Q13: What are the natural sources of this compound?

A14: this compound is primarily found in plants belonging to the Asteraceae family, particularly those of the Cynarae tribe. It is commonly isolated from the seeds of safflower (Carthamus tinctorius), fruits of burdock (Arctium lappa), and seeds of Leuzea carthamoides. [, , , , , , ]

Q14: What extraction methods are used to isolate this compound from plant materials?

A15: Conventional extraction methods like maceration and percolation using solvents like ethanol or methanol are commonly used to extract this compound. Additionally, ultrasound-assisted extraction has been investigated as a more efficient alternative. [, ]

Q15: What is the impact of the glycosidic bond on the biological activity of this compound?

A16: Comparison of this compound with its aglycone, trachelogenin, reveals that the presence of the sugar moiety can influence biological activity. For instance, while both exhibit anti-osteoporosis effects, trachelogenin shows better permeability across the intestinal barrier. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。